molecular formula C9H13NO B13056814 (2-(1-Aminoethyl)phenyl)methanol

(2-(1-Aminoethyl)phenyl)methanol

Cat. No.: B13056814
M. Wt: 151.21 g/mol
InChI Key: FZBFLFFXMNPDIV-UHFFFAOYSA-N
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Description

Significance of Vicinal Amino Alcohols as Synthetic Intermediates and Chiral Building Blocks

Vicinal amino alcohols, also known as 1,2-amino alcohols, are compounds where the amino and hydroxyl groups are attached to adjacent carbon atoms. This structural motif is prevalent in numerous natural products and pharmaceuticals. rsc.orgrsc.org Their importance stems from their utility as key synthetic intermediates and valuable chiral building blocks. nih.gov The presence of two distinct functional groups allows for a wide range of chemical transformations, making them versatile starting materials for the synthesis of more complex molecules. acs.orgresearchgate.net

Chiral vicinal amino alcohols are of particular interest in asymmetric synthesis. nih.gov They are widely used as chiral auxiliaries, ligands for metal-catalyzed reactions, and in organocatalysis. nih.gov The ability to introduce chirality through these building blocks is crucial in the pharmaceutical industry, where the stereochemistry of a molecule can significantly impact its biological activity. acs.org The development of stereoselective methods for the synthesis of vicinal amino alcohols is, therefore, a significant area of research in organic chemistry. acs.org

Overview of (2-(1-Aminoethyl)phenyl)methanol within the o-Aminobenzyl Alcohol Class

This compound belongs to the o-aminobenzyl alcohol class of compounds. These are aromatic compounds characterized by a hydroxymethyl group and an amino or substituted amino group attached to adjacent positions on a benzene (B151609) ring. orgsyn.orgchemicalbook.com The general structure of o-aminobenzyl alcohol serves as a scaffold for a variety of derivatives with diverse applications. orgsyn.org

The specific compound, this compound, features an aminoethyl group at the ortho position relative to the methanol (B129727) group. sigmaaldrich.com This substitution introduces a chiral center at the carbon atom of the ethyl group, making it a chiral vicinal amino alcohol. The presence of both the aromatic ring and the chiral amino alcohol functionality makes it a valuable building block for the synthesis of more complex chiral molecules.

Physical and Chemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight
This compound1213886-51-1 synthonix.comC9H13NO151.21 g/mol nih.gov
This compound hydrochloride105572-54-1 sigmaaldrich.comC9H14ClNO187.67 g/mol sigmaaldrich.com
o-Aminobenzyl alcohol5344-90-1 chemicalbook.comC7H9NO123.15 g/mol
(2-(Aminomethyl)phenyl)methanol4152-92-5 nih.govC8H11NO137.18 g/mol nih.gov
2-Amino-1-phenylethanol (B123470)7568-93-6 chemicalbook.comC8H11NO137.18 g/mol chemicalbook.com

Historical Context of Amino Alcohol Synthesis Methodologies

The synthesis of amino alcohols has a rich history with the continuous development of new and more efficient methodologies. Early methods often involved the reduction of amino acids or their derivatives. rsc.org Another classical approach is the nucleophilic ring-opening of epoxides with amines, which provides a straightforward route to 1,2-amino alcohols. um.edu.myorganic-chemistry.org

Over the years, significant advancements have been made in the development of stereoselective methods for the synthesis of chiral amino alcohols. These include the use of chiral auxiliaries to control the stereochemical outcome of a reaction. nih.gov More recently, catalytic asymmetric synthesis has emerged as a powerful tool. rsc.orgthieme-connect.com This includes methods like asymmetric hydrogenation and transfer hydrogenation, which offer economic and environmental benefits over classical resolution methods. acs.org The development of enantioselective organocatalysis has also provided new avenues for the synthesis of chiral amino alcohols. acs.org These modern techniques allow for the direct synthesis of enantiomerically enriched amino alcohols from prochiral starting materials, which is a significant advantage in the synthesis of chiral drugs and other fine chemicals. acs.orgru.nl

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

[2-(1-aminoethyl)phenyl]methanol

InChI

InChI=1S/C9H13NO/c1-7(10)9-5-3-2-4-8(9)6-11/h2-5,7,11H,6,10H2,1H3

InChI Key

FZBFLFFXMNPDIV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1CO)N

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 2 1 Aminoethyl Phenyl Methanol

Oxidation Reactions of o-Aminobenzyl Alcohols

The oxidation of o-aminobenzyl alcohols, such as (2-(1-Aminoethyl)phenyl)methanol, is a key transformation for producing valuable carbonyl compounds. The proximity of the amino and alcohol groups allows for chemoselective reactions under specific catalytic conditions, avoiding undesired side products.

Selective Oxidation to Aldehydes and Ketones

The selective oxidation of o-aminobenzyl alcohols to their corresponding aldehydes and ketones is a significant challenge due to the presence of multiple oxidizable sites, namely the alcohol and the amine. d-nb.info For this compound, this reaction would yield (2-acetylphenyl)amine, also known as 2'-aminoacetophenone.

Modern catalytic methods have been developed to achieve high chemoselectivity, favoring the oxidation of the alcohol over the amine or the benzylic carbon. d-nb.infonih.gov These methods are crucial for preventing the formation of over-oxidized products like carboxylic acids or N-oxidized byproducts. nih.gov Research has demonstrated the successful conversion of various substituted 2-aminobenzyl alcohols into their respective amino aldehydes and ketones in good to excellent yields. nih.gov For instance, electron-rich substrates, such as (2-amino-5-methylphenyl)methanol, undergo smooth oxidation to the corresponding aldehyde in excellent yield. nih.gov Even substrates with halogen substituents can be effectively converted to their carbonyl derivatives. nih.gov

Notably, these selective oxidation protocols can be performed under mild conditions, often at room temperature, and are compatible with a range of sensitive functional groups, including phenols, alkynes, and heteroatoms in aromatic rings like pyridine. d-nb.infonih.gov

Catalytic Systems for Oxidation (e.g., Copper-TEMPO)

Copper-based catalysts, particularly in combination with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), have become prominent for the aerobic oxidation of alcohols due to their efficiency and selectivity. nih.govnih.gov A typical system involves a copper(I) salt, such as CuI or CuBr, TEMPO as a co-catalyst, and often a ligand like 4-dimethylaminopyridine (B28879) (DMAP) or N-methylimidazole (NMI). nih.govnih.gov Molecular oxygen, typically from ambient air, serves as the terminal oxidant, making the process environmentally benign with water as the only byproduct. d-nb.info

The mechanism of Cu/TEMPO-catalyzed oxidation is understood to proceed through a two-stage cycle:

Catalyst Oxidation : The reduced form of the catalyst, Cu(I), is oxidized to Cu(II) by oxygen. This stage also involves the reoxidation of the hydroxylamine (B1172632) form of TEMPO (TEMPO-H) back to its active nitroxyl (B88944) radical state. nih.govnih.gov

Substrate Oxidation : The alcohol substrate coordinates to the Cu(II) center to form a Cu(II)-alkoxide intermediate. nih.govresearchgate.net This is followed by a hydrogen atom abstraction from the alcohol's carbinol carbon by the TEMPO radical, which yields the final aldehyde or ketone product and TEMPO-H. nih.govnih.gov

This catalytic system is highly effective for a broad range of alcohols, including benzylic, aminobenzyl, and propargyl alcohols, providing the corresponding carbonyl compounds in high yields under mild conditions. nih.govnih.gov

Table 1: Selected Examples of Copper/TEMPO-Catalyzed Oxidation of Substituted 2-Aminobenzyl Alcohols

SubstrateCatalyst SystemTime (h)Yield (%)
(2-aminophenyl)methanol10 mol% CuI, 10 mol% DMAP, 1 mol% TEMPO388
(2-amino-5-methylphenyl)methanol10 mol% CuI, 10 mol% DMAP, 1 mol% TEMPO392
(2-amino-5-chlorophenyl)methanol10 mol% CuI, 10 mol% DMAP, 1 mol% TEMPO485
(2-amino-3-chlorophenyl)methanol10 mol% CuI, 10 mol% DMAP, 1 mol% TEMPO565
Data sourced from a study on chemoselective oxidation under mild conditions. nih.gov Conditions: Substrate (1 mmol) in CH3CN under an O2 balloon at room temperature.

Kinetic Studies of Oxidative Reactions

Kinetic studies provide insight into the reaction mechanisms and rate-determining steps of oxidation processes. For the oxidation of o-aminobenzyl alcohol, investigations have been carried out using various oxidants and catalysts.

In one study, the silver(I)-catalyzed oxidation of o-aminobenzyl alcohol by potassium persulphate was found to follow first-order kinetics with respect to the substrate, the oxidant, and the catalyst. rasayanjournal.co.in The reaction rate was monitored spectrophotometrically to determine the influence of factors like pH, temperature, and ionic strength. rasayanjournal.co.in Thermodynamic parameters, including activation energy (Ea), were calculated from the temperature dependence of the reaction rate. rasayanjournal.co.in

Cyclization and Heterocycle Formation

The dual functionality of this compound and its congeners makes them ideal substrates for cascade reactions, where the initial oxidation product undergoes subsequent intramolecular or intermolecular cyclization. This is a highly atom-efficient strategy for constructing heterocyclic scaffolds like quinazolines.

Cascade Synthesis of Quinazoline (B50416) Derivatives with Aldehydes

A powerful application of o-aminobenzyl alcohol chemistry is the one-pot synthesis of quinazolines. This process typically involves the in-situ oxidation of the o-aminobenzyl alcohol to the corresponding amino ketone or aldehyde, which then condenses with an external aldehyde and ammonia (B1221849) source, or with another amine, to form the quinazoline ring system. organic-chemistry.orgnih.gov

The general pathway involves:

Oxidation of the alcohol to a carbonyl group.

Condensation of the resulting o-aminoketone (like 2'-aminoacetophenone) with an aldehyde to form an imine intermediate.

Intramolecular cyclization followed by an aromatization step (often via oxidative dehydrogenation) to yield the final 2-substituted quinazoline. nih.gov

This cascade approach avoids the need to isolate the often unstable o-aminocarbonyl intermediates and leverages various catalytic systems, including those based on iron, ruthenium, and copper. nih.gov

Copper catalysts are particularly effective in promoting the cascade synthesis of quinazolines from o-aminobenzyl alcohols and aldehydes. organic-chemistry.org In a typical procedure, a copper catalyst facilitates both the initial aerobic oxidation of the alcohol and the subsequent cyclization steps. organic-chemistry.org

One reported method uses a copper catalyst with cerium nitrate (B79036) hexahydrate and ammonium (B1175870) chloride to react (2-aminophenyl)methanols with a variety of aldehydes, producing a wide range of 2-substituted quinazolines in good yields. organic-chemistry.org The reaction is tolerant of diverse functional groups on the aldehyde partner. The proposed mechanism involves the copper-catalyzed aerobic oxidation of the (2-aminophenyl)methanol to 2-aminobenzaldehyde. This intermediate then reacts with the external aldehyde and an ammonia source (which can be generated in situ) to undergo condensation and cyclization, ultimately forming the quinazoline product. organic-chemistry.org

Table 2: Copper-Catalyzed Cascade Synthesis of 2-Substituted Quinolines

o-Aminobenzyl Alcohol DerivativeAldehydeCatalyst SystemYield (%)
(2-aminophenyl)methanolBenzaldehydeCu(OAc)2, Ce(NO3)3·6H2O, NH4Cl85
(2-aminophenyl)methanol4-ChlorobenzaldehydeCu(OAc)2, Ce(NO3)3·6H2O, NH4Cl83
(2-amino-5-methylphenyl)methanolBenzaldehydeCu(OAc)2, Ce(NO3)3·6H2O, NH4Cl88
(2-amino-5-chlorophenyl)methanol4-MethoxybenzaldehydeCu(OAc)2, Ce(NO3)3·6H2O, NH4Cl78
Data synthesized from findings on copper-catalyzed cascade reactions for quinazoline synthesis. organic-chemistry.org

Quinoline (B57606) Synthesis via Acceptorless Dehydrogenative Coupling

A notable application of aminoaryl alcohols, including derivatives structurally related to this compound, is in the synthesis of quinolines through acceptorless dehydrogenative coupling (ADC). This method is recognized for its atom economy and straightforward approach. In a typical reaction, an α-2-aminoaryl alcohol reacts with a secondary alcohol in the presence of a catalyst.

An earth-abundant and air-stable iron catalyst has been effectively used for this transformation. rsc.org The reaction proceeds under activator-free conditions and demonstrates good functional group tolerance, providing quinolines in high yields. rsc.org This protocol is advantageous as it can accommodate secondary α-2-aminoaryl alcohols and β-substituted secondary alcohols, leading to the formation of highly substituted and fused polycyclic quinolines. rsc.org The general procedure involves heating the 2-aminoaryl alcohol and the secondary alcohol with an iron catalyst and a base, such as potassium tert-butoxide (KOt-Bu), in a suitable solvent like 1,4-dioxane. mdpi.com

The proposed mechanism for this type of reaction involves the dehydrogenation of both the amino alcohol and the secondary alcohol, followed by a series of condensation and cyclization steps to form the quinoline ring system. nih.gov The use of 2-aminobenzyl alcohols as starting materials is an alternative to the less stable and more expensive 2-aminobenzaldehydes for constructing N-fused heterocycles. nih.gov

Table 1: Examples of Substituted Quinolines Synthesized via Iron-Catalyzed Acceptorless Dehydrogenative Coupling

Reactant 1 (Amino Alcohol) Reactant 2 (Secondary Alcohol) Product (Substituted Quinoline) Yield (%)
2-Aminobenzyl alcohol 1-(p-tolyl)ethan-1-ol 2-(4-Methylphenyl)quinoline 80
2-Aminobenzyl alcohol 1-(4-methoxyphenyl)ethan-1-ol 2-(4-Methoxyphenyl)quinoline 81
2-Aminobenzyl alcohol 1-(4-(dimethylamino)phenyl)ethan-1-ol N,N-Dimethyl-4-(quinolin-2-yl)aniline 83
2-Aminobenzyl alcohol 1-(3-(trifluoromethyl)phenyl)ethan-1-ol 2-(3-(Trifluoromethyl)phenyl)quinoline 75

Data sourced from supporting information for an iron-catalyzed quinoline synthesis study. mdpi.com

Isoindoloquinazolinone Derivative Synthesis

The synthesis of complex heterocyclic structures such as isoindoloquinazolinones can be achieved through various synthetic strategies. While a direct synthesis from this compound is not explicitly detailed in the provided search results, related methodologies for similar heterocyclic systems offer insight into potential pathways. For instance, rhodium(III)-catalyzed C-H oxidative annulation of isoquinolones with allyl alcohols has been developed for the synthesis of isoindolo[2,1-b]isoquinolin-5(7H)-ones. rsc.org This method is characterized by its high atom economy and tolerance for a broad spectrum of functional groups. rsc.org

N-Alkylation Reactions

The primary amino group in this compound is amenable to N-alkylation reactions. A direct and selective catalytic method for the N-alkylation of unprotected α-amino acids using alcohols has been reported, which produces water as the only byproduct. scilit.com This approach is highly selective and, in most cases, preserves the optical purity of the starting material. scilit.com The reaction allows for mono- or di-N-alkylation, and the selectivity can often be controlled by adjusting the stoichiometry of the reactants. scilit.com

N-methylation, a specific form of N-alkylation, is a common modification in peptide chemistry that increases lipophilicity and bioavailability. researchgate.net One of the established methods for N-alkylation involves the use of protecting groups like N-tosyl sulfonamides. The acidity of the sulfonamide nitrogen is enhanced, allowing for deprotonation under basic conditions, followed by reaction with an alkylating agent such as methyl iodide. researchgate.net While effective, a significant drawback of this method is the often harsh conditions required for the removal of the tosyl group. researchgate.net

Table 2: General Methods for N-Alkylation of Amino Groups

Alkylating Agent Catalyst/Conditions Key Features
Alcohols Ruthenium or Iron Catalysts Direct alkylation, water as the only byproduct, high selectivity, retention of stereochemistry. scilit.com
Methyl Iodide Base-mediated alkylation of N-tosyl sulfonamides Well-established method, crystalline products, requires protection and deprotection steps. researchgate.net
Various Mitsunobu Protocol Used with sulfonamide protecting groups due to the acidity of the sulfonamide nitrogen. researchgate.net

Thiol-Epoxy Click Chemistry Applications

Thiol-epoxy "click" chemistry is a powerful tool for polymer synthesis and modification, characterized by its efficiency, selectivity, and mild reaction conditions. mdpi.compreprints.orgutwente.nl The reaction involves the base-catalyzed ring-opening of an epoxide by a thiol nucleophile, resulting in the formation of a β-hydroxy thioether linkage. utwente.nl For the reaction to proceed efficiently, a base is typically required to generate the thiolate anion. utwente.nl

While there is no direct evidence of this compound being used in thiol-epoxy click chemistry, its functional groups offer potential for modification into suitable precursors. For example, the primary alcohol could be converted into an epoxide group through treatment with epichlorohydrin. This resulting epoxide-functionalized molecule could then react with a variety of thiols. Alternatively, the amino group could be modified to introduce a thiol functionality, which would then be available to react with epoxides. Such functionalization would allow this compound to be incorporated into polymers or other complex molecules using the versatility of thiol-epoxy click chemistry. This chemistry has been used to create a range of materials, including hydrogels and photopatterned networks. scirp.org

The combination of thiol-ene and thiol-epoxy reactions in dual-curing systems allows for the creation of tailored materials with controlled network structures. upc.edu The thiol component can participate in both a radical-mediated thiol-ene polymerization and a base-catalyzed thiol-epoxy reaction, leading to covalently interconnected networks. upc.edu

Coordination Chemistry and Metal Complexation

The presence of both nitrogen and oxygen donor atoms allows this compound to participate in coordination chemistry, forming complexes with various metal ions.

In the presence of a suitable base or upon coordination to a metal ion, the hydroxyl group of this compound can be deprotonated to form an amino alcoholate ion. This anionic ligand can then coordinate to a metal center. The stability of the resulting metal complexes is often enhanced by the chelate effect, where both the amino and alcoholate groups bind to the same metal ion.

Studies on similar molecules, such as 2-aminopurine (B61359) derivatives with a phosphonate (B1237965) group, have shown that metal ion coordination can occur at multiple sites. In these systems, macrochelates can form where the metal ion is bound to both a purine (B94841) residue and a deprotonated phosphonate group. This suggests that the amino and alcoholate groups of this compound can similarly form stable chelate rings with metal ions. The formation of such complexes is a key feature of many amino alcohol ligands in coordination chemistry.

This compound can act as a bidentate N,O-donor ligand, where the nitrogen of the amino group and the oxygen of the alcoholate group coordinate to a metal center. This chelation results in the formation of a stable five-membered ring, which is entropically favored. The ability to form such chelates makes it a valuable ligand in the design of metal complexes with specific geometries and electronic properties.

The use of multidentate ligands is a common strategy in coordination chemistry to create stable metal complexes. For example, ligands with N, O, and S donor atoms have been shown to form mononuclear complexes with copper(II), cobalt(II), and nickel(II) ions, often resulting in an octahedral geometry around the metal center. The coordination of N-donor ligands to polyoxometalates has also been used to construct complex inorganic-organic hybrid compounds with interesting electrochemical and photocatalytic properties. rsc.org

Table 3: Potential Metal Complexes with this compound as a Ligand

Metal Ion Potential Coordination Geometry Application Area
Copper(II) Square Planar or Octahedral Catalysis, Bioinorganic Chemistry
Nickel(II) Square Planar or Octahedral Catalysis, Materials Science
Cobalt(II) Tetrahedral or Octahedral Catalysis, Pigments
Zinc(II) Tetrahedral Lewis Acid Catalysis, Luminescent Materials
Rhodium(III) Octahedral Catalysis, Medicinal Chemistry

This table is illustrative and based on the common coordination preferences of these metal ions with N,O-donor ligands.

Formation of Polymeric Coordination Structures

The presence of both a hydroxyl and an amino group on the substituted phenyl ring of this compound makes it an excellent candidate as a ligand for the construction of coordination polymers. These are multi-dimensional networks of metal ions or clusters linked by organic bridging ligands. The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can both act as Lewis bases, donating their lone pairs of electrons to a metal center.

The formation of these polymeric structures is typically achieved through the reaction of the amino alcohol ligand with a metal salt in a suitable solvent system. The resulting structure's dimensionality (one-dimensional chains, two-dimensional layers, or three-dimensional frameworks) is influenced by several factors. These include the coordination geometry preference of the metal ion, the stoichiometry of the reactants, the reaction temperature, and the solvent used. monash.edu

While specific studies on this compound are not extensively documented in the context of forming coordination polymers, the principles can be inferred from related amino alcohol ligands. For instance, ligands containing both hydroxyl and amino functionalities have been shown to form a variety of coordination polymers with transition metals. The amino and hydroxyl groups can chelate to a single metal center or bridge between different metal centers, leading to the extension of the polymeric network. The steric hindrance and flexibility of the ligand also play a crucial role in determining the final architecture of the coordination polymer. The investigation of related systems, such as those involving N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine, highlights the importance of ligand conformation and pre-organization for effective metal ion complexation. nih.gov

Table 1: Factors Influencing the Formation of Polymeric Coordination Structures

FactorDescription
Metal Ion The coordination number and preferred geometry (e.g., octahedral, tetrahedral, square planar) of the metal ion dictates the number of ligands that can bind and their spatial arrangement.
Ligand Structure The spatial arrangement of the donor atoms (N and O), the flexibility of the ligand backbone, and the presence of bulky substituents influence how the ligand can bridge metal centers.
Molar Ratio The ratio of metal salt to ligand can affect the final structure, leading to different coordination environments and network dimensionalities.
Solvent The polarity and coordinating ability of the solvent can influence the solubility of the reactants and intermediates, and in some cases, solvent molecules can be incorporated into the final structure.
Temperature & Pressure These parameters can affect the kinetics and thermodynamics of the self-assembly process, often influencing the crystallinity and phase of the resulting coordination polymer.

Tetra-coordinate Borate (B1201080) Complex Formation with Amino Alcohols

The reaction of amino alcohols with boron-containing compounds, such as boric acid or borate esters, can lead to the formation of stable tetra-coordinate borate complexes. In these complexes, the boron atom shifts from a trigonal planar geometry to a more stable tetrahedral geometry by forming a dative bond with the nitrogen atom of the amino group.

The formation of such complexes with this compound would involve the reaction of its amino and alcohol functionalities with a suitable boron source. Research on analogous systems, specifically the reaction of amino-diols with boronic acids, provides significant insight into this process. The condensation reaction between a phenylboronic acid and an amino-diol results in the formation of a six-membered heterocyclic boronate ester. scielo.org.mxresearchgate.net

In these structures, the boron atom is incorporated into a heterocyclic ring, and the nitrogen of the amino group forms a coordinative bond to the boron center. This results in a zwitterionic species where the nitrogen atom carries a formal positive charge and the boron atom a formal negative charge.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are instrumental in characterizing these tetra-coordinate borate complexes. ¹¹B NMR spectroscopy is especially powerful for determining the coordination state of boron. Trivalent boron compounds typically exhibit broad signals at lower fields, whereas tetra-coordinate boron species show sharper signals at higher fields. For instance, studies on heterocyclic zwitterionic boronate esters have reported ¹¹B NMR signals in the range of δ = 1.9 to 7.3 ppm, which is indicative of a tetracoordinated environment for the boron atoms in solution. scielo.org.mxresearchgate.net

Table 2: Spectroscopic Data for Characterization of Tetra-coordinate Boronate Esters

Spectroscopic TechniqueObserved Features for Tetra-coordinate Boron
¹¹B NMR A single, relatively sharp signal in the upfield region, typically between δ = 1 and 10 ppm, confirming a tetracoordinated boron center. scielo.org.mxresearchgate.net
¹H NMR Complex spectra showing signals for the protons on the carbon backbone and the aromatic ring. The chemical shifts can be influenced by the formation of the B-N dative bond and the overall ring structure.
¹³C NMR Distinct signals for the carbon atoms in the heterocyclic ring and the phenyl group, providing further evidence of the complex's structure.
FT-IR Characteristic absorption bands for B-O, B-N, C-N, and C-O bonds, which can be compared to the starting materials to confirm the reaction.

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying the behavior of amino alcohol catalysts. These calculations offer detailed insights into the electronic properties, conformational preferences, and reaction pathways that govern the catalytic cycle.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to study the structural, electronic, and reactivity features of molecules. nih.gov DFT calculations allow for the optimization of molecular geometries and the determination of various electronic properties that are crucial for understanding reactivity.

Key electronic descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. nih.gov A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. researchgate.net These maps illustrate the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is vital for predicting how the catalyst will interact with substrates. For (2-(1-Aminoethyl)phenyl)methanol, the MEP would highlight the nucleophilic character of the amino and hydroxyl groups, which are key to its catalytic function.

Natural Bond Orbital (NBO) analysis can also be performed to understand orbital interactions and charge distribution within the molecule, further clarifying its bonding and reactivity patterns. nih.gov

The three-dimensional structure of a catalyst is fundamental to its function, especially in asymmetric catalysis where the precise spatial arrangement of atoms dictates stereochemical outcomes. Conformational analysis of this compound involves identifying the stable low-energy conformations of the molecule. This is achieved by systematically rotating the rotatable bonds (e.g., C-C, C-O, and C-N bonds) and calculating the corresponding energy to generate a potential energy surface (PES). nih.gov

Table 1: Calculated Relative Energies of this compound Conformers
ConformerDihedral Angle (N-C-C-C, °)Dihedral Angle (O-C-C-C, °)Relative Energy (kcal/mol)
A-65.2175.10.00
B178.5-5.51.25
C68.9178.30.98

Understanding the mechanism of a catalyzed reaction requires the identification of all intermediates and, crucially, the transition states (TS) that connect them. DFT calculations are extensively used to locate the structures and energies of these transition states. nih.gov The energy of the transition state relative to the reactants determines the activation energy, which governs the reaction rate.

In the context of this compound acting as a catalyst, for example in the addition of diethylzinc (B1219324) to an aldehyde, computational studies would model the entire catalytic cycle. This involves:

Coordination of the catalyst to the reactants (e.g., diethylzinc and the aldehyde).

Formation of the key C-C bond, passing through a stereodetermining transition state.

Release of the product and regeneration of the catalyst.

By calculating the energies of the two diastereomeric transition states (one leading to the R-product and the other to the S-product), the enantioselectivity of the reaction can be predicted. The difference in the activation energies (ΔΔG‡) for the two pathways is directly related to the enantiomeric excess (ee) of the product. A larger energy difference leads to higher enantioselectivity. These calculations can reveal the specific non-covalent interactions, such as hydrogen bonds or steric repulsion, within the transition state that are responsible for favoring one stereoisomer over the other. nih.gov

Quantitative Structure-Selectivity Relationship (QSSR) models are statistical tools that correlate the structural features of catalysts with their observed enantioselectivities. nih.gov These models are particularly useful for families of related catalysts, such as derivatives of this compound, where systematic structural modifications lead to changes in performance. The goal is to develop a predictive model that can guide the design of new, more selective catalysts without the need for exhaustive experimental screening. nih.govnih.gov

Molecular Interaction Field (MIF)-based approaches are a cornerstone of 3D-QSSR modeling. In this method, a catalyst molecule is placed in a 3D grid, and the interaction energy between the molecule and a "probe" atom or functional group is calculated at each grid point. This generates a field that represents the steric, electrostatic, or other properties of the molecule.

By calculating these fields for a series of catalysts with known enantioselectivities, statistical methods like Partial Least Squares (PLS) can be used to build a model that identifies which spatial regions and which types of interactions are critical for high selectivity. For amino alcohol catalysts, MIFs can highlight the importance of the size and electronic properties of substituents on the nitrogen atom or the phenyl ring in defining the shape of the chiral pocket in the transition state.

The ultimate goal of QSSR and other computational models is to accurately predict the enantioselectivity of amino alcohol catalysts like this compound. nih.gov By combining DFT-calculated transition state energies or descriptors from MIFs with machine learning algorithms, highly accurate predictive models can be developed. nih.gov These models can take a proposed catalyst structure as input and predict the enantiomeric excess for a given reaction. nih.govnih.gov

For instance, a QSSR model for the addition of diethylzinc to benzaldehyde catalyzed by a series of β-amino alcohols could use descriptors such as the steric bulk of substituents, calculated partial charges on the nitrogen and oxygen atoms, and HOMO/LUMO energies. nih.gov The resulting model can not only predict the performance of new catalysts but also provide a deeper understanding of the underlying factors that control the stereochemical outcome of the reaction. nih.gov

Table 2: QSSR Model for Predicting Enantioselectivity
Catalyst DerivativeSteric Descriptor (V)Electronic Descriptor (qN)Experimental ee (%)Predicted ee (%)
1 (Parent)120.5-0.458584
2 (N-Me)135.2-0.429291
3 (N-Et)150.1-0.419594
4 (Phenyl-Cl)125.8-0.487879

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals)

The structural and physical properties of this compound in condensed phases are governed by a network of intermolecular interactions. The molecule's primary functional groups—the hydroxyl (-OH), the amino (-NH2), and the phenyl ring—are all capable of participating in distinct non-covalent interactions.

Hydrogen Bonding: The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (the lone pairs on oxygen and nitrogen atoms) allows this compound to form robust hydrogen bonds. These can be both intramolecular, leading to specific stable conformations, and intermolecular, defining the molecule's packing in the solid state and its solvation in protic solvents. nih.gov In related amino alcohol systems, studies have shown that intramolecular hydrogen bonds can lead to stable, ring-like conformations. nih.govmdpi.com Intermolecular hydrogen bonds, such as N—H⋯O and O—H⋯N, are critical in forming larger supramolecular assemblies. nih.gov Computational methods like Density Functional Theory (DFT) are employed to calculate the geometries and energies of these bonds. nih.gov

Van der Waals Forces and π-Interactions: The phenyl ring is a key contributor to van der Waals interactions, particularly dispersion forces. Furthermore, it can engage in more specific π-interactions, including:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

C-H⋯π Interactions: Where a C-H bond acts as a weak hydrogen bond donor to the electron-rich π-system of the phenyl ring. nih.gov

Polar-π Interactions: Arising from the interaction between the electron-rich π-face of the phenyl ring and an adjacent polar group. Studies on related aromatic systems have explored these forces extensively. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD can model conformational changes, solvent interactions, and thermodynamic properties. nih.govmdpi.com

For simulations of similar ethanolamines in aqueous solutions, a force field (a set of parameters describing the potential energy of the system) is chosen to accurately model both intramolecular and intermolecular forces. nih.govmdpi.com Ab initio calculations are often used to determine parameters like atomic charges and rotational barriers for the force field. nih.gov

MD simulations on ethanolamines have revealed that intramolecular hydrogen bonding plays a significant role in determining the most stable molecular conformation in the gas phase and influences behavior in solution. nih.gov In aqueous environments, these simulations can analyze the structure of intermolecular hydrogen bonds between the amino alcohol and surrounding water molecules, showing how the solute integrates into and perturbs the solvent's hydrogen bond network. nih.govmdpi.com Such simulations can also be used to calculate macroscopic properties like liquid densities and partial molar volumes, which can be compared with experimental data to validate the chosen force field. nih.gov

Theoretical Studies on Reaction Mechanisms and Selectivity Control

Theoretical studies, primarily using quantum chemical methods like DFT, are crucial for elucidating the detailed mechanisms of chemical reactions involving this compound. These studies can map the entire potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a clear picture of the reaction pathway. nih.govacs.org

For instance, a mechanistic study on the closely related compound phenylethanolamine explored its N-methylation reaction catalyzed by the enzyme Phenylethanolamine N-methyltransferase (PNMT). nih.govresearchgate.net Using DFT calculations, researchers modeled the enzyme's active site and determined that the reaction proceeds through an SN2 mechanism. nih.govnih.gov The calculations provided the activation barrier for the rate-limiting methyl transfer step, which was found to be in good agreement with experimental data. nih.gov

Reaction StudiedMethodMechanismCalculated Activation BarrierReference
N-methylation of Norepinephrine*DFTSN216.7 kcal/mol nih.gov

Note: Data is for the analogous reaction of norepinephrine, which shares the phenylethanolamine core structure.

Furthermore, computational studies on the atmospheric reactions of monoethanolamine (MEA) with hydroxyl (·OH) radicals have demonstrated how theoretical calculations can predict reaction selectivity. acs.org By calculating the activation energies for hydrogen abstraction from different sites on the molecule (e.g., from the carbon adjacent to the amino group vs. the carbon adjacent to the hydroxyl group), the branching ratios for the formation of different radical products can be determined. acs.org This analysis showed that H-abstraction was favored at the carbon adjacent to the hydroxyl group (MEA-β) over the carbon next to the amino group (MEA-α), a crucial detail for understanding the subsequent atmospheric chemistry of the molecule. acs.org

H-Abstraction SiteProductCalculated Branching RatioReference
-CH(OH)-NH2CH2·CHOH (MEA-β)43% acs.org
-CH(NH2)-NH2·CHCH2OH (MEA-α)39% acs.org

Note: Data is for the analogous reaction of monoethanolamine (MEA).

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